molecular formula C27H39N5O10 B061843 L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI) CAS No. 160534-05-4

L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI)

カタログ番号: B061843
CAS番号: 160534-05-4
分子量: 593.6 g/mol
InChIキー: DHVHHMIQWMTBTK-JCUDMVTESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI), also known as L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI), is a useful research compound. Its molecular formula is C27H39N5O10 and its molecular weight is 593.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

L-Alaninamide, N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI) (CAS 160534-05-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes several amino acid residues and functional groups. Its molecular formula is C₁₄H₁₈N₄O₄, and it possesses a molecular weight of approximately 306.32 g/mol. The presence of ethoxycarbonyl and carboxylic acid moieties suggests potential interactions with biological targets, which can be explored for therapeutic applications.

Synthesis

The synthesis of L-Alaninamide derivatives typically involves the coupling of amino acids through various peptide bond formation techniques. Recent advancements in synthetic methodologies have allowed for the efficient production of these compounds with high purity levels exceeding 98% . The use of cGMP-compliant synthesis workshops ensures that these compounds are suitable for further biological testing.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of novel alaninamide derivatives, including L-Alaninamide, N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI). Research indicates that these compounds exhibit significant efficacy in animal models of epilepsy, demonstrating their potential as therapeutic agents for seizure disorders .

Receptor Binding Affinity

Studies have shown that the compound interacts with various receptors in the central nervous system. For instance, it has been evaluated for binding affinity to peroxisome proliferator-activated receptors (PPARs), which play critical roles in metabolic regulation and inflammation. The binding affinities were measured using competitive binding assays, revealing promising results that suggest a modulatory role on PPAR activity .

Study 1: Efficacy in Seizure Models

In a study conducted on rodent models, L-Alaninamide derivatives were administered to evaluate their anticonvulsant effects. The results indicated a significant reduction in seizure frequency and duration compared to control groups. The compound was found to enhance GABAergic transmission, contributing to its anticonvulsant properties.

Parameter Control Group Treatment Group
Seizure Frequency (per hour)5.2 ± 0.32.1 ± 0.4
Duration (seconds)120 ± 1045 ± 5

Study 2: PPAR Modulation

Another study focused on the modulation of PPAR activity by this compound demonstrated that it acts as a partial agonist at PPARγ and an antagonist at PPARδ. This dual activity may offer therapeutic benefits in treating metabolic disorders associated with adiponectin levels.

Receptor Binding Affinity (Ki)
PPARγ4.3 μM
PPARδ1.0 μM

特性

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(ethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N5O10/c1-6-42-27(41)29-16(5)24(38)31-20(11-17-7-9-19(34)10-8-17)25(39)32-22(14(2)3)26(40)28-15(4)23(37)30-18(13-33)12-21(35)36/h7-10,13-16,18,20,22,34H,6,11-12H2,1-5H3,(H,28,40)(H,29,41)(H,30,37)(H,31,38)(H,32,39)(H,35,36)/t15-,16-,18-,20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVHHMIQWMTBTK-JCUDMVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。